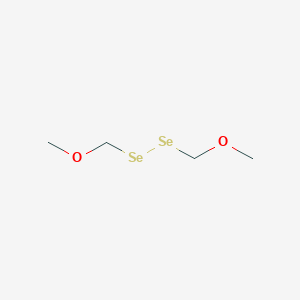

Bis(methoxymethyl)diselane

Description

Bis(methoxymethyl)diselane, specifically identified as 1,2-Bis(2-(methoxymethyl)phenyl)diselane (Compound 2 in ), is a diselane derivative featuring two methoxymethyl-substituted phenyl groups bridged by a diselenium (Se–Se) bond. It is synthesized via a reaction yielding 88% as a colorless liquid, with a boiling point of 120°C under reduced pressure (15 mmHg) . Its structure is confirmed by $ ^1 \text{H-NMR} $ data, showing characteristic peaks for methoxymethyl (δ = 4.57 ppm) and aromatic protons (δ = 7.14–7.51 ppm) .

Properties

CAS No. |

366006-46-4 |

|---|---|

Molecular Formula |

C4H10O2Se2 |

Molecular Weight |

248.06 g/mol |

IUPAC Name |

methoxy-(methoxymethyldiselanyl)methane |

InChI |

InChI=1S/C4H10O2Se2/c1-5-3-7-8-4-6-2/h3-4H2,1-2H3 |

InChI Key |

MMAQSNWOBJWPGL-UHFFFAOYSA-N |

Canonical SMILES |

COC[Se][Se]COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(methoxymethyl)diselane typically involves the reaction of elemental selenium with methoxymethylating agents under controlled conditions. One common method involves the reaction of selenium with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the product.

Industrial Production Methods

While specific industrial production methods for bis(methoxymethyl)diselane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Industrial production would also require stringent safety measures due to the reactivity of selenium compounds.

Chemical Reactions Analysis

Types of Reactions

Bis(methoxymethyl)diselane undergoes various types of chemical reactions, including:

Oxidation: The selenium atoms in bis(methoxymethyl)diselane can be oxidized to form selenoxides or selenones.

Reduction: Reduction reactions can convert bis(methoxymethyl)diselane to selenides or elemental selenium.

Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out in aqueous or organic solvents at room temperature.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents under inert conditions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Selenoxides and selenones.

Reduction: Selenides and elemental selenium.

Substitution: Various organoselenium compounds depending on the nucleophile used.

Scientific Research Applications

Bis(methoxymethyl)diselane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the introduction of selenium into organic molecules. It can also serve as a precursor for the synthesis of other organoselenium compounds.

Biology: Organoselenium compounds, including bis(methoxymethyl)diselane, are studied for their potential antioxidant properties and their role in biological systems.

Medicine: Research is ongoing into the potential therapeutic applications of organoselenium compounds, including their use as anticancer agents and in the treatment of other diseases.

Industry: Bis(methoxymethyl)diselane can be used in the production of materials with unique electronic and optical properties, such as semiconductors and photoconductors.

Mechanism of Action

The mechanism of action

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(methoxymethyl) Derivatives with Varied Backbones

Several compounds share the bis(methoxymethyl) functional group but differ in their core structures, leading to distinct applications:

- N,N′-Bis(methoxymethyl)diaza-18-crown-6 (CAS 83809-94-3): A macrocyclic ether with nitrogen and methoxymethyl groups. It exhibits ion-binding properties, making it suitable for coordination chemistry and catalysis. Its molecular weight (350.45 g/mol) and liquid state contrast with the diselane’s lower molecular weight (unreported) and liquid form .

- (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine (CAS 93621-94-4): A chiral pyrrolidine derivative used in asymmetric synthesis. Stored at 0–6°C, it highlights stability concerns compared to the more thermally stable diselane .

- Hexakis(methoxymethyl)melamine (CAS 68515-62-8): A cross-linking agent in polymers, notable for low free formaldehyde content. Unlike the diselane, it is non-redox-active and used in industrial coatings and textiles .

Key Difference : The diselane’s Se–Se bond enables redox reactivity, distinguishing it from crown ethers (ion-binding) or melamine derivatives (cross-linking).

Diselane Derivatives with Alternative Substituents

- 1,2-Bis(3-(trifluoromethyl)phenyl)diselane (M30262): A research compound with trifluoromethyl groups. The electron-withdrawing CF$_3$ substituents enhance oxidative stability and alter biological activity compared to the methoxymethyl groups in Bis(methoxymethyl)diselane. This derivative is investigated for specialized pharmacological applications .

Key Insight : Substituent electronics (e.g., methoxy vs. CF$_3$) significantly influence solubility, stability, and bioactivity.

Functional Comparisons: Cross-Linkers vs. Bioactive Agents

- Bis(methoxymethyl)urea (): A formaldehyde-free cross-linker in resins.

- Bis(methoxymethyl)diselane : Primarily researched for biomedical uses due to selenium’s role in modulating oxidative stress, unlike urea/melamine derivatives focused on material science .

Data Tables

Table 1: Structural and Physical Properties of Selected Bis(methoxymethyl) Compounds

Table 2: Diselane Derivatives Comparison

Research Findings and Implications

- Bis(methoxymethyl)diselane ’s high yield (88%) and liquid state facilitate its use in solution-based biological assays .

- Cross-linking agents like bis(methoxymethyl)urea prioritize low formaldehyde emissions, contrasting with diselanes’ focus on reactive selenium chemistry .

- Trifluoromethyl-substituted diselanes demonstrate how electron-withdrawing groups can tailor compounds for niche therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.